Cas no 4951-20-6 (Acetamide,N-phenyl-2-(phenylamino)-, hydrochloride (1:1))

Acetamide,N-phenyl-2-(phenylamino)-, hydrochloride (1:1) structure
4951-20-6 structure
Product Name:Acetamide,N-phenyl-2-(phenylamino)-, hydrochloride (1:1)
CAS No:4951-20-6
MF:C14H14N2O
MW:226.273763179779
CID:326345
PubChem ID:2326710
Update Time:2025-04-19

Acetamide,N-phenyl-2-(phenylamino)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-phenyl-2-(phenylamino)-, hydrochloride (1:1)
    • 2-ANILINO-N-PHENYLACETAMIDE
    • N,N<sup>2</sup>-Diphenylglycinamide
    • 1-phenylazaperhydroine-2,6-dione
    • 1-phenyl-piperidine-2,6-dione
    • AC1L87CC
    • N-Phenylglutarimid
    • N-Phenyl-glutarimid
    • N-Phenylglutarimide
    • N-Phenyl-glycin-anilid, Hydrochlorid
    • N-phenyl-glycine anilide, hydrochloride
    • N-Phenylpiperidin-2,6-dion
    • NSC406120
    • SureCN718072
    • N-Phenyl-2-phenylamino-acetamide
    • MFCD00965324
    • N-phenyl-2-(phenylamino)acetamide
    • CAA56762
    • EN300-24440
    • SCHEMBL1561387
    • ACETAMIDE, N-PHENYL-2-(PHENYLAMINO)
    • AKOS000253035
    • 2567-62-6
    • Oprea1_189288
    • F15319
    • 4951-20-6
    • Enamine_000226
    • HMS1394K06
    • Inchi: 1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,16,17)
    • InChI Key: GHNHEWYCTRNGGW-UHFFFAOYSA-N
    • SMILES: O=C(CNC1C=CC=CC=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.110613074g/mol
  • Monoisotopic Mass: 226.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 41.1Ų
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